3-Allyl-2-fluoro-4-iodopyridine

Übersicht

Beschreibung

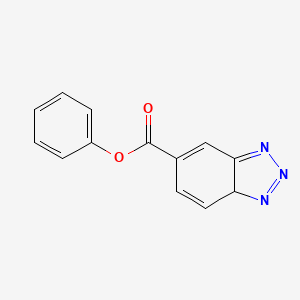

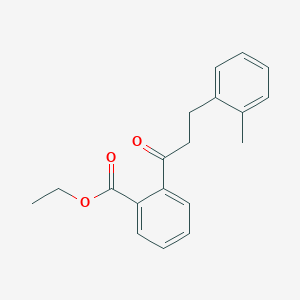

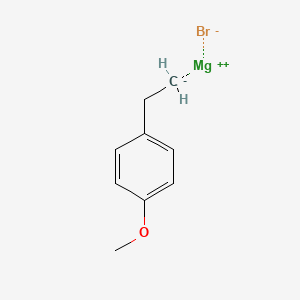

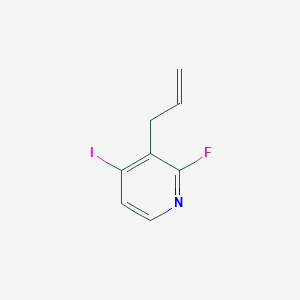

3-Allyl-2-fluoro-4-iodopyridine is a chemical compound with the molecular formula C8H7FIN . It has a molecular weight of 263.05 . This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of compounds similar to 3-Allyl-2-fluoro-4-iodopyridine, such as 3-Fluoro-4-iodopyridine, involves the Suzuki coupling reaction with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine . A cyclization reaction is then carried out to complete the formation of the compound .Molecular Structure Analysis

The InChI code for 3-Allyl-2-fluoro-4-iodopyridine is 1S/C8H7FIN/c1-2-3-6-7(10)4-5-11-8(6)9/h2,4-5H,1,3H2 .Chemical Reactions Analysis

3-Fluoro-4-iodopyridine, a similar compound, is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry . It is also a key building block for the synthesis of β-carboline .Physical And Chemical Properties Analysis

3-Allyl-2-fluoro-4-iodopyridine is a liquid . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

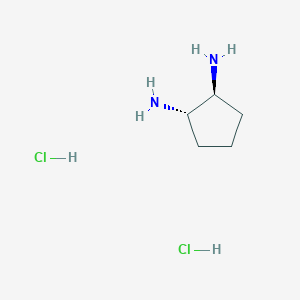

The application of 3-Allyl-2-fluoro-4-iodopyridine in scientific research primarily focuses on its role in the synthesis of fluorinated compounds, which are significant in various fields including pharmaceuticals and materials science. One approach involves the synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones through 5-exo-trig iodocyclisation from allylic fluorides bearing a pending nitrogen nucleophile. These compounds, derived from electrophilic fluorination of corresponding allylsilanes, exhibit significant syn-stereocontrol, suggesting their potential in creating structurally precise fluorinated molecules (Combettes et al., 2012).

Fluoroamination of Alkenes

Catalytic diastereo- and enantioselective fluoroamination of alkenes represents another critical application, where stereoselective synthesis of syn-β-fluoroaziridine building blocks is achieved. This method employs HF-pyridine as a nucleophilic fluoride source, leading to the formation of arylethylamine derivatives with fluorine-containing stereocenters, showcasing the versatility of fluorine in complex organic synthesis (Mennie et al., 2018).

Olefination of Aldehydes and Ketones

Further emphasizing the compound’s utility, it serves in the overall olefination of aldehydes and ketones. This process involves 2-fluoropyridyl derivatives of allylic alcohols reacting with xanthates, leading to alkenes with high stereoselectivity. Such methodologies echo the classical Wittig and related olefination reactions, showcasing the compound's significance in the synthesis of complex organic frameworks (Charrier et al., 2008).

Iodofluorination of Alkenes

The palladium-catalyzed iodofluorination of alkenes using fluoro-iodoxole reagents demonstrates another application, highlighting the simultaneous introduction of iodine and fluorine into alkene substrates. This process underscores the strategic use of 3-Allyl-2-fluoro-4-iodopyridine in introducing valuable functional groups into organic molecules, enhancing their reactivity and utility in further synthetic transformations (Ilchenko et al., 2016).

Chemistry of Polyvalent Iodine

In the broader context of polyvalent iodine chemistry, the compound finds relevance due to its iodine and fluorine substituents. Polyvalent iodine compounds are vital in organic synthesis for their oxidizing properties, environmental benignity, and commercial availability. Research into these compounds, including those related to 3-Allyl-2-fluoro-4-iodopyridine, is instrumental in developing new methodologies for selective oxidative transformations of complex molecules (Zhdankin & Stang, 2008).

Safety and Hazards

The compound has been classified under GHS07 and carries a warning signal word . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

Zukünftige Richtungen

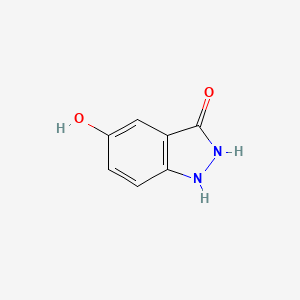

3-Fluoro-4-iodopyridine, a compound similar to 3-Allyl-2-fluoro-4-iodopyridine, is a key building block for the synthesis of β-carboline . β-Carboline has extensive applications in anti-cancer treatments, neuroenhancement, and neuroprotection . This suggests potential future directions for the use of 3-Allyl-2-fluoro-4-iodopyridine in similar applications.

Eigenschaften

IUPAC Name |

2-fluoro-4-iodo-3-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FIN/c1-2-3-6-7(10)4-5-11-8(6)9/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJNAQONKJGNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CN=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628015 | |

| Record name | 2-Fluoro-4-iodo-3-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-2-fluoro-4-iodopyridine | |

CAS RN |

340268-75-9 | |

| Record name | 2-Fluoro-4-iodo-3-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

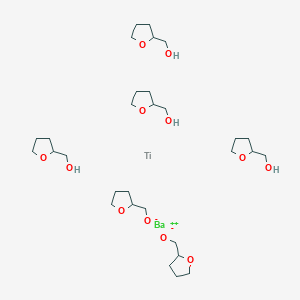

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.